molecular formula C21H25ClN4O B12023019 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(1-phenylethylidene)acetohydrazide

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(1-phenylethylidene)acetohydrazide

Cat. No.: B12023019
M. Wt: 384.9 g/mol
InChI Key: LHVVOIXPGCOZMH-HAVVHWLPSA-N
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Description

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)piperazine.

    Acetohydrazide Formation: The next step involves the reaction of the piperazine derivative with acetohydrazide under acidic or neutral conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide is not well-documented. it is believed to interact with specific molecular targets, potentially involving pathways related to its piperazine and chlorobenzyl moieties. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chlorobenzyl)piperazine: A simpler derivative with similar structural features.

    N’-(1-Phenylethylidene)acetohydrazide: Another related compound with a different substitution pattern.

Uniqueness

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide is unique due to the combination of its piperazine ring, chlorobenzyl group, and acetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H25ClN4O

Molecular Weight

384.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C21H25ClN4O/c1-17(18-7-3-2-4-8-18)23-24-21(27)16-26-13-11-25(12-14-26)15-19-9-5-6-10-20(19)22/h2-10H,11-16H2,1H3,(H,24,27)/b23-17+

InChI Key

LHVVOIXPGCOZMH-HAVVHWLPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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